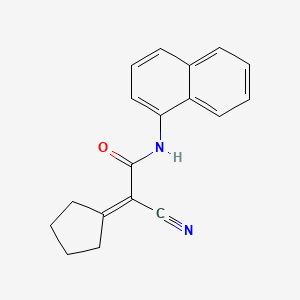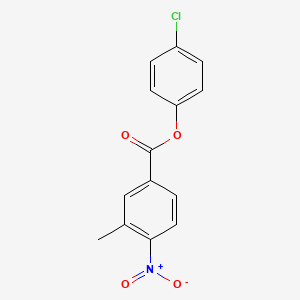
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide, also known as CCN1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of cyclopentylidene derivatives, which have been shown to exhibit a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In addition, 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been used as a tool compound in scientific research to investigate the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to inhibit the activity of several key enzymes involved in these processes, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. In addition, 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide is its relatively low toxicity compared to other anti-cancer agents. This makes it a useful tool compound for investigating the mechanisms of action of various biological processes. However, one limitation of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide. One area of interest is the development of more efficient synthesis methods to produce higher yields of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide with improved purity. In addition, further studies are needed to fully understand the mechanisms of action of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide and its potential therapeutic applications. Finally, there is a need for more in-depth studies on the potential toxic effects of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide and its long-term safety profile.
Synthesemethoden
The synthesis of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide involves the reaction of 1-naphthylamine with cyclopentanone in the presence of cyanide ion. The resulting compound is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of 2-cyano-2-cyclopentylidene-N-1-naphthylacetamide with good purity.
Eigenschaften
IUPAC Name |
2-cyano-2-cyclopentylidene-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-16(14-7-1-2-8-14)18(21)20-17-11-5-9-13-6-3-4-10-15(13)17/h3-6,9-11H,1-2,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFLNDUZIXSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)



![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
![8-methyl-7-[(4-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5747166.png)

![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)

